2-(4-Isopropoxyphenyl)acetimidamide
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Overview
Description
2-(4-Isopropoxyphenyl)acetimidamide is an organic compound with the molecular formula C11H16N2O It is a derivative of acetimidamide, featuring an isopropoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)acetimidamide typically involves the reaction of 4-isopropoxybenzaldehyde with ammonium acetate and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the desired acetimidamide under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
2-(4-Isopropoxyphenyl)acetimidamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)acetimidamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetimidamide: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(4-Ethoxyphenyl)acetimidamide: Features an ethoxy group on the phenyl ring.
2-(4-Butoxyphenyl)acetimidamide: Contains a butoxy group attached to the phenyl ring.
Uniqueness
2-(4-Isopropoxyphenyl)acetimidamide is unique due to the presence of the isopropoxy group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13) |
InChI Key |
KNMMDJXQVAJCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=N)N |
Origin of Product |
United States |
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